molecular formula C50H99NO9 B1673778 alpha-GalCer CAS No. 158021-47-7

alpha-GalCer

Cat. No. B1673778
CAS RN: 158021-47-7
M. Wt: 858.3 g/mol
InChI Key: VQFKFAKEUMHBLV-BYSUZVQFSA-N
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Description

KRN-7000, also known as α-galactosylceramide, is a synthetic analog of a natural product isolated from the marine sponge Agelas mauritianus. It is a potent activator of invariant natural killer T cells, which play a crucial role in the immune response. KRN-7000 has been extensively studied for its immunomodulatory properties and potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases .

Scientific Research Applications

KRN-7000 has a wide range of scientific research applications:

Mechanism of Action

KRN-7000 exerts its effects by binding to the CD1d protein, which presents the compound to invariant natural killer T cells. This interaction leads to the activation of these cells and the subsequent release of cytokines such as interferon-gamma and interleukin-4. These cytokines play a crucial role in modulating the immune response, leading to the activation of various immune cells and pathways .

Future Directions

Future research on α-GalCer is likely to focus on improving its therapeutic potential. This could involve the development of novel α-GalCer delivery strategies, the generation of new mouse models with a humanized CD1d/iNKT cell system, and the exploration of novel iNKT cell ligands . The expression of CD1d on tumor cells could also serve as a positive biomarker for future iNKT cell therapies .

Biochemical Analysis

Biochemical Properties

KRN7000 plays a crucial role in biochemical reactions by interacting with the CD1d protein, a lipid-binding MHC class I-like molecule. This interaction leads to the presentation of KRN7000 to iNKT cells, which subsequently triggers the release of various cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4) . The binding of KRN7000 to CD1d is highly specific and involves the formation of a glycolipid-protein complex that is recognized by the T cell receptors (TCRs) on iNKT cells .

Cellular Effects

KRN7000 has significant effects on various types of cells and cellular processes. It activates iNKT cells, leading to the secretion of cytokines that influence the function of other immune cells, including natural killer (NK) cells, T cells, B cells, and macrophages . This activation enhances the immune response against tumors and infections. Additionally, KRN7000 has been shown to reduce airway inflammation in obese asthmatic mice by regulating NKT cell cytokine secretion and intracellular calcium levels .

Molecular Mechanism

The molecular mechanism of KRN7000 involves its binding to the CD1d protein on antigen-presenting cells. This binding forms a CD1d-glycolipid complex that is recognized by the invariant T cell receptor on iNKT cells . The interaction between the CD1d-glycolipid complex and the TCR leads to the activation of iNKT cells, resulting in the rapid release of Th1, Th2, or immune regulatory cytokines . These cytokines initiate multiple downstream cellular events, including T cell polarization and the expansion of dendritic cell subsets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of KRN7000 have been observed to change over time. Studies have shown that KRN7000 can significantly reduce airway inflammation in obesity-associated asthma by regulating NKT cell cytokine secretion and intracellular calcium . The stability and degradation of KRN7000 in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of KRN7000 vary with different dosages in animal models. In a dose escalation study, KRN7000 was well tolerated over a wide range of doses (50-4800 μg/m²) in cancer patients . No dose-limiting toxicity was observed, and the biological effects depended on pretreatment NKT-cell numbers rather than the dose of KRN7000 . In obese asthmatic mice, KRN7000 reduced airway inflammation in a dose-dependent manner .

Metabolic Pathways

KRN7000 is involved in metabolic pathways that include its interaction with the CD1d protein and the subsequent activation of iNKT cells . The activation of iNKT cells leads to the release of cytokines that regulate immune responses and influence metabolic flux and metabolite levels .

Transport and Distribution

KRN7000 is transported and distributed within cells and tissues through its interaction with the CD1d protein . The CD1d-glycolipid complex is presented on the surface of antigen-presenting cells, where it is recognized by iNKT cells . This interaction facilitates the localization and accumulation of KRN7000 in specific cellular compartments .

Subcellular Localization

The subcellular localization of KRN7000 involves its targeting to antigen-presenting cells, where it binds to the CD1d protein . This binding directs KRN7000 to specific compartments within the cells, allowing it to exert its immunostimulatory effects . The localization of KRN7000 is crucial for its activity and function in activating iNKT cells and initiating immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRN-7000 involves multiple steps, starting from commercially available starting materials such as D-galactose and phytosphingosine. One practical and scalable method uses glycosyl iodide as the glycosyl donor. This procedure involves a total of eight steps to obtain the highly pure product, with only three column chromatographic purifications required .

Industrial Production Methods

For industrial production, KRN-7000 is typically synthesized using a combination of organic solvents such as tetrahydrofuran and methanol. The compound is dissolved in a 10:1 mixture of tetrahydrofuran and methanol at a concentration of 1 mg/mL. The solution is then added dropwise to an aqueous solution with constant stirring, followed by sonication and filter sterilization .

Chemical Reactions Analysis

Types of Reactions

KRN-7000 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reaction is particularly important for its synthesis, where glycosyl iodide is used as the glycosyl donor .

Common Reagents and Conditions

    Glycosylation: Glycosyl iodide as the glycosyl donor.

    Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products

The major product formed from these reactions is the highly pure KRN-7000, which is used for further biological and chemical studies .

Comparison with Similar Compounds

KRN-7000 is unique due to its potent activation of invariant natural killer T cells and its ability to modulate the immune response. Similar compounds include other α-galactosylceramides and glycosphingolipids, which also activate natural killer T cells but may have different cytokine release profiles and therapeutic potentials .

List of Similar Compounds

properties

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFKFAKEUMHBLV-BYSUZVQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H99NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935847
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158021-47-7
Record name N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl]hexacosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158021-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KRN 7000
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158021477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KRN-7000
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-Galactosylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-GALACTOSYLCERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX671898JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: alpha-Galactosylceramide (alpha-GalCer), also known as KRN7000, exerts its biological activity by binding to CD1d molecules. [] CD1d is a major histocompatibility complex class I-like molecule expressed on the surface of antigen-presenting cells (APCs). [, ] When this compound binds to CD1d, it forms a complex that is recognized by the T cell receptor (TCR) of invariant natural killer T cells (iNKT cells). [, , ] This interaction leads to the activation of iNKT cells, triggering them to rapidly release a large amount of cytokines, including both Th1 cytokines such as interferon-gamma (IFN-gamma) and tumor necrosis factor-alpha (TNF-alpha), and Th2 cytokines such as interleukin-4 (IL-4) and IL-13. [, , , , , , , , , ]

ANone: While this information is crucial for researchers, the provided research papers focus on the biological activity and therapeutic potential of this compound and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. Resources like PubChem or ChemSpider would be helpful in obtaining this information.

ANone: The research papers primarily focus on the biological activity and therapeutic application of this compound. Information regarding material compatibility, stability, and performance under various conditions is not provided in these papers. It is crucial to conduct specific studies to determine these properties, especially for formulation development and storage optimization.

A: this compound is not a catalyst. It is a glycolipid antigen that functions as a ligand for CD1d molecules on APCs, leading to the activation of iNKT cells. [, ] Therefore, it does not possess catalytic properties or applications involving reaction mechanisms or selectivity.

A: While the provided research papers predominantly focus on the biological aspects of this compound, one paper mentions the development of biotinylated this compound analogues to study their binding to CD1d molecules. [] This suggests the potential application of computational chemistry and modeling techniques. Further research exploring the use of simulations, calculations, and QSAR models for this compound and its analogues would be beneficial to optimize their activity and selectivity.

A: Research has demonstrated that modifications to the structure of this compound can significantly impact its activity, potency, and selectivity. [, ] For example, the N-acyl variant of this compound, C20:2, exhibits different biological activity compared to KRN7000. [] Similarly, OCH, an analogue with a truncated sphingosine chain, induces a Th2-biased response in both murine and human iNKT cells, highlighting the potential for targeted therapeutic applications. [, ] Further investigation into the SAR of this compound and the development of novel analogues with tailored properties are essential for optimizing their therapeutic potential.

ANone: The provided research papers focus on the biological effects of this compound and do not delve into its stability or formulation aspects. Dedicated studies are needed to determine its stability under various conditions and to develop effective formulation strategies to overcome any limitations in solubility or bioavailability.

ANone: The provided research papers primarily focus on the scientific aspects of this compound and do not discuss specific SHE regulations. It's important to note that SHE regulations vary depending on the geographical location and intended use. Researchers and manufacturers must consult and comply with all applicable regulations to ensure the safe handling, use, and disposal of this compound.

ANone: Extensive research supports the in vitro and in vivo efficacy of this compound:

  • In vitro: this compound potently activates iNKT cells in vitro, leading to the production of both Th1 and Th2 cytokines. [, , , , , , , , , ]
  • Animal Models: this compound has shown promising antitumor activity in various murine models, including lung and liver metastasis models. [, , , , , ] It has also demonstrated efficacy in murine models of allergic airway inflammation, experimental allergic conjunctivitis, and autoimmune diabetes. [, , ]

    A: this compound research bridges several disciplines, including immunology, oncology, glycobiology, and pharmaceutical sciences. [] Its unique ability to activate iNKT cells and modulate both innate and adaptive immune responses has garnered significant interest in various fields:

    • Immunotherapy: this compound and its analogues hold promise as immunotherapeutic agents for cancer, infectious diseases, and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
    • Vaccine Adjuvants: this compound can potentially enhance the efficacy of vaccines by boosting the immune response. []
    • Understanding iNKT Cell Biology: this compound has been an invaluable tool for studying iNKT cell biology, leading to a deeper understanding of their role in various disease settings. [, , , , ]

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